molecular formula C3H10ClNO B1295778 N-Isopropylhydroxylamine hydrochloride CAS No. 50632-53-6

N-Isopropylhydroxylamine hydrochloride

Cat. No.: B1295778
CAS No.: 50632-53-6
M. Wt: 111.57 g/mol
InChI Key: BYXUIKZQGOPKFR-UHFFFAOYSA-N
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Description

N-Isopropylhydroxylamine hydrochloride is a chemical compound with the molecular formula C₃H₉NO·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound appears as a white to beige adhering crystalline powder and has a melting point of 68-72°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Isopropylhydroxylamine hydrochloride typically involves the reaction of isopropylamine with hydrogen peroxide in the presence of a titanium-silicon molecular sieve catalyst. The reaction is carried out in a tank reactor with deionized water as the solvent. The temperature is maintained at 35°C, and hydrogen peroxide is added dropwise over a period of 2 hours. After the addition, the reaction mixture is kept at the same temperature for an additional 2 hours .

Industrial Production Methods: In an industrial setting, the process is scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to rectification to separate the desired product from other components. The final product is obtained as a crystalline powder after drying .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Isopropylhydroxylamine hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Isopropylhydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to modulate their activity. The compound’s hydroxylamine group is particularly reactive, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

  • N-Methylhydroxylamine hydrochloride
  • N-Ethylhydroxylamine hydrochloride
  • N-Propylhydroxylamine hydrochloride

Comparison: N-Isopropylhydroxylamine hydrochloride is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other hydroxylamines. This makes it particularly useful in specific synthetic applications where other hydroxylamines may not be as effective .

Properties

IUPAC Name

N-propan-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXUIKZQGOPKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198675
Record name N-Isopropyl hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50632-53-6
Record name N-Isopropyl hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50632-53-6
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Record name N-Isopropyl hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropylhydroxylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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